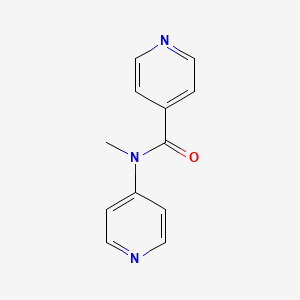

N-Methyl-N-(pyridin-4-yl)isonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pyridin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-15(11-4-8-14-9-5-11)12(16)10-2-6-13-7-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOWCNRRJNHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=NC=C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Positioning Within Isonicotinamide Chemical Space

The strategic importance of N-Methyl-N-(pyridin-4-yl)isonicotinamide can be best understood by examining its structural relationship to the parent molecule, isonicotinamide (B137802), and other derivatives. Isonicotinamide, the amide of isonicotinic acid, is a fundamental building block in supramolecular chemistry and a recognized pharmacophore in various therapeutic agents.

The introduction of a methyl group and a second pyridine (B92270) ring directly onto the amide nitrogen in this compound introduces several key modifications to the molecule's physicochemical properties. The tertiary amide bond offers a different steric and electronic profile compared to the primary amide of isonicotinamide. This substitution also impacts the molecule's hydrogen bonding capabilities, a critical factor in crystal engineering and molecular recognition. mdpi.com

From a medicinal chemistry perspective, the pyridine and isonicotinamide rings are prevalent motifs in drug discovery, known to interact with a variety of biological targets. researchgate.net The specific arrangement in this compound presents a unique three-dimensional structure that can be explored for its inhibitory potential against various enzymes. For instance, nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme implicated in various diseases, and its inhibitors often feature nicotinamide or isonicotinamide-like structures. mdpi.comnih.gov While direct inhibitory data for the title compound is not extensively published, its structural similarity to known NNMT inhibitors suggests it as a candidate for such investigations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C12H11N3O | 213.24 |

| Isonicotinamide | C6H6N2O | 122.12 |

| Nicotinamide | C6H6N2O | 122.12 |

Foundational Research Trajectories and Intellectual Heritage

The intellectual heritage of N-Methyl-N-(pyridin-4-yl)isonicotinamide is intrinsically linked to the broader history of pyridine (B92270) chemistry and the development of isonicotinamide-based compounds. The synthesis of such derivatives is often a focal point of organic chemistry research, aiming to create novel molecular architectures with specific functional properties.

The synthesis of this compound is typically achieved through standard amide coupling reactions. A common method involves the reaction of isonicotinoyl chloride (or isonicotinic acid activated with a coupling agent) with N-methyl-4-aminopyridine. One documented synthetic route describes the reaction of pyridine-4-carboxylic acid with N-methylamine, facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. evitachem.com

While specific seminal papers focusing solely on the initial synthesis and characterization of this compound are not readily identifiable in mainstream literature, its existence is noted in various chemical supplier databases and patents, indicating its utility as a building block or intermediate in the synthesis of more complex molecules. google.com The foundational work, therefore, lies in the established methodologies of amide bond formation and the recognized importance of the isonicotinamide (B137802) scaffold in generating diverse chemical libraries for screening and development. The intellectual property landscape for nicotinamide (B372718) and isonicotinamide derivatives is vast, with numerous patents claiming their use in various therapeutic areas, further highlighting the foundational importance of this chemical class. googleapis.comgoogle.com

Current Research Frontiers and Unaddressed Scientific Inquiries

Total Synthesis Pathways and Reaction Conditions

The most direct and common pathway for the total synthesis of this compound involves the acylation of N-methyl-4-aminopyridine with an activated derivative of isonicotinic acid. A standard and effective method utilizes isonicotinoyl chloride hydrochloride as the acylating agent.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent unwanted side reactions with the solvent. The presence of a non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

The reaction is generally initiated at a reduced temperature, often 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base hydrochloride salt and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to afford the pure this compound.

| Reaction Step | Reagents and Conditions | Purpose |

| Acylation | N-methyl-4-aminopyridine, Isonicotinoyl chloride hydrochloride, Triethylamine (or DIPEA), Dichloromethane (or THF) | Formation of the amide bond to create the target molecule. |

| Temperature Control | 0 °C to room temperature | To manage the exothermic nature of the reaction and ensure controlled product formation. |

| Work-up | Aqueous wash (e.g., with saturated sodium bicarbonate solution) | To neutralize excess acid and remove water-soluble byproducts. |

| Purification | Column chromatography (silica gel) | To isolate the pure this compound from unreacted starting materials and byproducts. |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability of two key precursors: N-methyl-4-aminopyridine and an activated form of isonicotinic acid.

Synthesis of N-methyl-4-aminopyridine:

This precursor can be synthesized through the direct methylation of 4-aminopyridine (B3432731). A common methylating agent for this transformation is methyl iodide. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amino group, thereby increasing its nucleophilicity.

An alternative and greener approach involves the use of methanol (B129727) as the methylating agent in the presence of a suitable catalyst. acs.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have shown efficacy in the N-methylation of aminopyridines. acs.org

Synthesis of Isonicotinoyl Chloride:

The activation of isonicotinic acid is a critical step. A well-established method for this is the conversion of isonicotinic acid to isonicotinoyl chloride. This is typically achieved by refluxing isonicotinic acid with an excess of thionyl chloride (SOCl2). prepchem.comprepchem.com The excess thionyl chloride can be removed by distillation after the reaction is complete, yielding the isonicotinoyl chloride, often as its hydrochloride salt. prepchem.com

| Precursor | Synthetic Route | Key Reagents |

| N-methyl-4-aminopyridine | Direct methylation of 4-aminopyridine | Methyl iodide, Base (e.g., NaH) |

| Isonicotinoyl chloride | Acid chloride formation from isonicotinic acid | Thionyl chloride (SOCl2) |

Stereoselective Synthesis Approaches (if applicable)

For the specific chemical structure of this compound, there are no stereocenters. Therefore, stereoselective synthesis approaches are not applicable in this context. The molecule is achiral and does not exist as enantiomers or diastereomers.

Optimization of Synthetic Yields and Purity Profiles

Optimizing the yield and purity of this compound involves a systematic evaluation of various reaction parameters.

Key Optimization Parameters for the Acylation Step:

Base: The choice and stoichiometry of the base can significantly impact the reaction. While triethylamine is commonly used, other non-nucleophilic organic bases like DIPEA or pyridine (B92270) can be screened. Inorganic bases such as potassium carbonate could also be explored, particularly in polar aprotic solvents.

Solvent: The polarity and nature of the solvent can influence the solubility of reactants and the reaction rate. A range of aprotic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, can be tested to find the optimal medium.

Purification Technique: The efficiency of the purification process directly affects the final purity. Optimization of the mobile phase for column chromatography is essential for the effective separation of the product from any closely related impurities. Recrystallization from a suitable solvent system could also be a viable method for obtaining a highly pure product.

Chemical Modification Strategies for Analog Generation

The this compound scaffold offers several positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Substituent Pattern Exploration

The two pyridine rings are the primary targets for introducing various substituents.

On the Pyridin-4-yl Ring (derived from N-methyl-4-aminopyridine): Analogs can be created by starting with substituted 4-aminopyridines. For example, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at positions 2, 3, 5, or 6 of the 4-aminopyridine precursor would lead to a diverse set of final compounds.

On the Isonicotinamide Ring (derived from isonicotinic acid): Similarly, utilizing substituted isonicotinic acids as starting materials allows for the introduction of a wide array of functional groups on the second pyridine ring.

These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can be crucial for its intended application.

Heterocyclic Ring System Functionalization

Beyond simple substitution, the pyridine rings themselves can be functionalized.

N-Oxidation: Treatment of the final compound with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), could selectively oxidize one or both of the pyridine nitrogen atoms to the corresponding N-oxides. This modification significantly alters the electronic and solubility properties of the molecule.

Quaternization: The pyridine nitrogen atoms are susceptible to quaternization with alkyl halides. This would introduce a permanent positive charge, which could be beneficial for certain biological interactions.

These chemical modification strategies provide a versatile toolkit for the systematic exploration of the chemical space around the this compound scaffold.

Isotopic Labeling for Advanced Analytical Applications (e.g., Radiosynthesis)

Isotopic labeling of this compound is a critical technique for various advanced analytical applications, including metabolic studies and in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of isotopes such as Carbon-11 ([11C]), Carbon-14 ([14C]), or Tritium ([3H]) into the molecule allows for sensitive and specific detection.

A primary strategy for the radiosynthesis of this compound involves the late-stage introduction of a radiolabeled methyl group. This can be achieved by utilizing radiolabeled methylating agents such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). These reagents can be used to methylate a suitable precursor, such as N-(pyridin-4-yl)isonicotinamide. The synthesis of [11C]CH3OTf is often preferred for its high reactivity and is typically generated from cyclotron-produced [11C]CO2. The subsequent O-[11C]methylation of a precursor can be achieved with high radiochemical yield and purity.

For instance, a general approach to labeling similar isonicotinamide derivatives has been demonstrated. In these syntheses, precursor compounds are reacted with [11C]CH3OTf to produce the desired [11C]-labeled product. The process is typically automated and includes purification by High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.

The specific activity of the resulting radiotracer is a key parameter, especially for in vivo imaging, as it relates to the amount of radioactivity per mole of the compound. High specific activity is desirable to minimize the administered chemical dose while maintaining a strong signal for detection.

Below is an illustrative table of precursors and potential radiolabeling agents for the synthesis of isotopically labeled this compound and related compounds.

| Precursor Compound | Radiolabeling Agent | Resulting Labeled Compound | Isotope | Application |

| N-(pyridin-4-yl)isonicotinamide | [11C]CH3OTf | [11C]this compound | 11C | PET Imaging |

| N-(pyridin-4-yl)isonicotinamide | [14C]CH3I | [14C]this compound | 14C | In vitro assays, metabolic studies |

| N-(pyridin-4-yl)isonicotinamide | [3H]CH3I | [3H]this compound | 3H | Receptor binding assays |

It is important to note that the efficiency of these labeling reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of a suitable base to facilitate the methylation reaction. Optimization of these parameters is crucial for achieving high radiochemical yields and specific activities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the two pyridine rings and the N-methyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. Protons on the isonicotinamide ring would likely appear at different chemical shifts from those on the pyridin-4-yl ring due to the influence of the amide functionality. The N-methyl group would present as a singlet.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ||

| Carbonyl C=O | ||

| Pyridine Ring 1 |

No experimental data is available to populate this table.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₂H₁₁N₃O).

The expected analysis would show the following:

Molecular Ion Peak ([M]⁺): A prominent peak corresponding to the exact mass of the molecule.

Fragment Ions: A characteristic fragmentation pattern that could help to confirm the structure. For instance, cleavage at the amide bond could result in fragments corresponding to the isonicotinoyl and N-methyl-pyridin-4-yl moieties.

Expected Mass Spectrometry Data

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O |

| Exact Mass | 213.0902 g/mol |

No experimental data is available to populate this table.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and pyridine functional groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group.

C-N Stretch: An absorption band for the amide C-N bond.

C=C and C=N Stretches: Absorption bands associated with the pyridine rings.

C-H Stretches: Bands for the aromatic and methyl C-H bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide) | |

| C-N (Amide) | |

| C=C/C=N (Pyridine) | |

| C-H (Aromatic) |

No experimental data is available to populate this table.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to empirically verify the molecular formula. The experimentally determined percentages should align closely with the calculated theoretical values for C₁₂H₁₁N₃O.

Theoretical Elemental Composition

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 67.59% |

| Hydrogen (H) | 5.20% |

| Nitrogen (N) | 19.71% |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be synthesized and obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional solid-state structure. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. As no synthesis or crystallization of this specific compound has been reported in the literature reviewed, no X-ray crystallographic data is available.

Computational Chemistry and Molecular Modeling of N Methyl N Pyridin 4 Yl Isonicotinamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-Methyl-N-(pyridin-4-yl)isonicotinamide. These calculations can provide deep insights into the molecule's reactivity, stability, and spectroscopic properties. By employing basis sets such as 6-311++G(d,p), researchers can compute a variety of electronic descriptors.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous aromatic amide systems, these calculations often reveal the distribution of electron density and the locations of electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for non-covalent interactions, which are critical for ligand-receptor binding. For this compound, the nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the carbonyl group are expected to be regions of negative potential, making them likely hydrogen bond acceptors.

Table 1: Calculated Electronic Properties of a Representative Pyridine Amide Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The data presented are representative values for a similar class of molecules and are intended for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step using molecular mechanics force fields or quantum mechanical methods.

The resulting potential energy surface (PES) provides a map of all possible conformations and their relative energies. For this compound, key rotatable bonds include the C-N amide bond and the bonds connecting the pyridine rings to the amide group. The planarity of the amide bond due to resonance will be a significant factor, leading to distinct cis and trans isomers with respect to the arrangement of the pyridine rings around the C-N bond. Studies on similar N-aryl amides suggest that the trans conformation is generally more stable.

The global minimum on the PES represents the most stable conformation, while local minima correspond to other accessible conformations. The energy differences between these minima and the transition states connecting them determine the conformational flexibility of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. For instance, an MD simulation in a water box can be used to study the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the hydration shell around the molecule. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's conformation. Such simulations are crucial for understanding how the molecule might behave upon approaching a biological target.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is fundamental in predicting the binding affinity and mode of action of potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target.

The process involves two main steps: sampling of the conformational space of the ligand in the binding site and scoring the generated poses based on a scoring function that estimates the binding affinity. A successful docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For example, the pyridine nitrogen atoms and the carbonyl oxygen of this compound are likely to form hydrogen bonds with donor residues in a binding pocket.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is an iterative process that leverages the three-dimensional structure of a biological target to design and optimize ligands. If a crystal structure of a target protein in complex with a ligand analogous to this compound is available, it can provide a blueprint for designing new analogs with improved potency and selectivity.

SBDD methodologies would involve analyzing the binding mode of a known inhibitor and identifying opportunities for modification. For instance, if a region of the binding pocket is unoccupied, the ligand could be extended to form additional favorable interactions. Conversely, if a part of the ligand causes steric clashes, it can be modified or removed. Computational tools like free energy perturbation (FEP) can be used to predict the change in binding affinity resulting from these modifications, guiding the synthetic efforts towards more promising compounds.

Prediction of Pharmacokinetic Properties through In Silico Methods

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods play a crucial role in predicting these properties early in the drug discovery process, helping to identify and filter out compounds with undesirable pharmacokinetic profiles.

A variety of computational models, often based on quantitative structure-property relationships (QSPR), can be used to predict properties such as solubility, permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted ADMET Properties for a Hypothetical Analog of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | 2.5 | Good balance between solubility and permeability |

| H-bond Donors | 0 | Favorable for membrane permeation |

| H-bond Acceptors | 4 | Favorable for solubility |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption |

| CYP2D6 Inhibition | Low probability | Reduced risk of drug-drug interactions |

Note: These are hypothetical predictions for an analog and serve as an example of in silico pharmacokinetic profiling.

Biological Activity Profiling and Mechanistic Pharmacology of N Methyl N Pyridin 4 Yl Isonicotinamide Derivatives

Enzyme Inhibition and Modulation Studies

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Mechanisms

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell signaling, and apoptosis. nih.govnih.gov Its inhibition has been identified as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and diabetes. nih.govresearchgate.net Derivatives of N-Methyl-N-(pyridin-4-yl)isonicotinamide fall within classes of compounds that have been investigated as GSK-3 inhibitors.

The primary mechanism of inhibition for many small molecule inhibitors of GSK-3 involves competitive binding to the ATP-binding site of the enzyme. nih.gov This prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation of downstream targets. nih.gov Structural analyses of related compounds, such as imidazopyridine and pyrazolopyrimidine analogs, have shown that specific chemical features can enhance inhibitory potency. For instance, the presence of a 4-pyridyl group can increase cell permeability, a desirable characteristic for drug candidates. nih.gov The planarity of ring structures and the conformation of linker groups, such as hydrazine (B178648) in a S-cis conformation, have also been shown to improve the inhibitory activity of pyrazolopyrimidine-based inhibitors. nih.gov

The selectivity of GSK-3 inhibitors is a critical aspect of their development, as off-target kinase inhibition can lead to unwanted side effects. While some classes of inhibitors have shown high potency with IC50 values in the nanomolar range, their selectivity against other kinases has not always been thoroughly characterized. nih.gov

Table 1: Examples of GSK-3 Inhibitor Classes and Their Mechanisms

| Inhibitor Class | General Mechanism of Action | Key Structural Features for Potency |

| Imidazopyridine Analogs | Competitive binding to the ATP domain | Additional hydrogen bond-accepting capacity |

| Pyrazolopyrimidines | ATP-competitive inhibition | 4-pyridyl group for increased cell permeability; S-cis conformation of hydrazine linker; Ring planarity |

| PyrATP-1 | ATP-competitive inhibition | Not detailed |

| 5-imino-1,2,4-thiadiazole (ITDZ) | Not detailed | Not detailed |

| Tideglusib | Non-ATP competitive, irreversible inhibition | Not detailed |

Xanthine (B1682287) Oxidase (XO) Inhibitory Mechanisms and Kinetics

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. mdpi.com While direct studies on this compound were not found, the inhibitory mechanisms of other compounds provide a framework for understanding potential interactions.

Inhibitors of XO can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.netnih.gov For example, ellagic acid has been identified as a reversible, mixed-type inhibitor of XO. nih.govnih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. researchgate.net The binding of such inhibitors is often a spontaneous and exothermic process, leading to the formation of a stable enzyme-inhibitor complex. nih.govnih.gov

In silico modeling and fluorescence quenching experiments have been used to elucidate the binding of inhibitors to XO. nih.govmdpi.com These studies suggest that inhibitors can enter the catalytic center of the enzyme, interacting with key residues. nih.gov For instance, some inhibitors bind near the flavin adenine (B156593) dinucleotide (FAD) cofactor, altering the enzyme's conformation and hindering substrate entry and product release. mdpi.com The interaction can be stabilized by hydrogen bonds and van der Waals forces. mdpi.com

The inhibitory kinetics of XO inhibitors are often characterized by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, the IC50 value for ellagic acid has been reported as 22.97 ± 0.12 µmol/L, while for the well-known XO inhibitor allopurinol (B61711), it is 3.57 ± 0.06 µmol/L, indicating that allopurinol is a more potent inhibitor in this case. nih.gov

Table 2: Kinetic Parameters of Selected Xanthine Oxidase Inhibitors

| Inhibitor | Type of Inhibition | IC50 (µM) |

| Ellagic Acid | Mixed-type, Reversible | 22.97 ± 0.12 nih.gov |

| Allopurinol | Competitive/Pseudo-irreversible | 3.57 ± 0.06 nih.gov |

| Epicatechin Gallate (ECG) | Mixed-type, Reversible | 19.33 ± 0.45 mdpi.com |

β-Lactamase Enzyme Interaction and Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.govnih.gov The development of β-lactamase inhibitors is a crucial strategy to overcome this resistance. nih.gov These inhibitors are typically co-administered with β-lactam antibiotics to protect them from degradation. mdpi.com

β-lactamases are categorized into four classes: A, B, C, and D. nih.gov Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.govmdpi.com Common β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many class A enzymes but not against metallo-β-lactamases. mdpi.commdpi.com

The mechanism of action for serine β-lactamase inhibitors often involves the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.gov In contrast, inhibitors of metallo-β-lactamases often work by chelating the essential zinc ions in the active site. mdpi.com

While specific studies on the interaction of this compound with β-lactamases are not available, research on related carboxamide structures, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, has shown potential inhibitory activity against β-lactamases from ESBL-producing E. coli. mdpi.com Molecular docking studies of these analogs suggest that they can bind to the active site of β-lactamase enzymes, stabilized by hydrogen bonding and hydrophobic interactions. mdpi.com

Antimicrobial Research Focus (In vitro)

Antibacterial Efficacy Against Specific Pathogens (e.g., ESBL-producing E. coli)

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a significant cause of infections and are resistant to many commonly used β-lactam antibiotics. nih.gov The development of new antibacterial agents effective against these resistant strains is a major focus of antimicrobial research.

While direct studies on this compound were not identified, research on structurally related compounds provides insights into potential antibacterial efficacy. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated good antibacterial activity against ESBL-producing E. coli ST131 strains. mdpi.com The antibacterial efficacy of these compounds is attributed to their ability to inhibit target enzymes within the bacteria, such as β-lactamases. mdpi.com

The in vitro efficacy of antibacterial agents is often determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Carbapenems are generally considered the optimal choice for treating infections caused by ESBL-producing E. coli, with high rates of sensitivity. nih.gov However, the increasing prevalence of carbapenem (B1253116) resistance necessitates the exploration of alternative treatments. nih.gov

Other antibiotics that have shown some efficacy against ESBL-producing E. coli in certain contexts, such as uncomplicated cystitis, include nitrofurantoin (B1679001) and trimethoprim-sulfamethoxazole. nih.gov Pivmecillinam has also been shown to have good clinical and bacteriological effects against ESBL-producing Enterobacteriaceae in lower urinary tract infections. urotoday.com The antibacterial spectrum of combination therapies, such as a β-lactam with a β-lactamase inhibitor, is dependent on the activity of both components. mdpi.com

Anti-mycobacterial Activity Assessment

Derivatives of isonicotinamide (B137802), the structural class to which this compound belongs, have been the subject of extensive research for their anti-mycobacterial properties. The foundational compound, isoniazid (B1672263) (isonicotinohydrazide), is a cornerstone in the treatment of tuberculosis. Research into related structures, including isonicotinamide derivatives, aims to identify novel agents with improved efficacy, particularly against drug-resistant mycobacterial strains.

Studies on a variety of isonicotinoylhydrazide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, as well as non-tuberculous mycobacteria (NTM) such as M. avium and M. kansasii. nih.gov The anti-mycobacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.

For instance, a series of N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides displayed potent activity, with MIC values against M. tuberculosis as low as ≤0.125 µM. nih.gov Similarly, certain N-aryl isonicotinamide derivatives have shown MICs against the M. tuberculosis H37Rv strain that are comparable to or even lower than that of isoniazid. researchgate.net One such derivative, N-(2-(4-(benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl)isonicotinamide, exhibited an MIC of 0.12 µM, demonstrating greater potency than the parent drug in vitro. researchgate.net

The activity of these derivatives extends to NTMs, which are often intrinsically more resistant to standard anti-tuberculosis drugs. Several hydrazinecarboxamides derived from 4-alkylanilines showed significant activity against isoniazid-resistant NTMs. mdpi.com This highlights the potential of the isonicotinamide scaffold in developing broad-spectrum anti-mycobacterial agents.

The following table summarizes the anti-mycobacterial activity of representative isonicotinamide derivatives against various mycobacterial species.

Table 1: Anti-mycobacterial Activity of Isonicotinamide Derivatives

| Compound Type | Target Organism | MIC Range (µM) | Reference |

|---|---|---|---|

| N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides | M. tuberculosis H37Rv | ≤0.125 - 2 | nih.gov |

| N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides | M. avium, M. kansasii | ≤0.125 - 2 | nih.gov |

| N-(2-(4-(benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl)isonicotinamide | M. tuberculosis H37Rv | 0.12 | researchgate.net |

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | M. tuberculosis H37Rv | 1 - 2 | mdpi.com |

Structure-Activity Relationship (SAR) Correlates with Antimicrobial Potency

The antimicrobial potency of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies elucidate how modifications to the molecular scaffold influence biological activity, guiding the design of more effective therapeutic agents.

For isonicotinamide and nicotinamide (B372718) derivatives, several structural features have been identified as crucial for their anti-mycobacterial and broader antimicrobial effects.

Lipophilicity: The lipophilicity of a molecule, often influenced by alkyl or aryl substituents, plays a critical role in its ability to penetrate the complex, lipid-rich cell wall of mycobacteria. nih.gov In one study of N-substituted isonicotinoylhydrazones, increasing the length of an n-alkyl substituent from a methyl to an octyl group significantly enhanced activity against M. tuberculosis. nih.govmdpi.com This suggests that greater lipophilicity facilitates better cell wall penetration. However, an optimal level of lipophilicity often exists, beyond which increased hydrophobicity can lead to decreased solubility and reduced activity. nih.govmdpi.com

Substituent Position and Type: The nature and position of substituents on the pyridine (B92270) or any attached aryl rings are critical. For N-arylpiperazine derivatives, it was found that substitution at the 3- or 4-position of the aryl ring resulted in higher activity compared to 2-position substituents. nih.gov The presence of specific functional groups, such as trifluoromethyl or halogen atoms, on an aryl ring can also modulate activity. mdpi.com For instance, among halogenated phenyl derivatives of isonicotinoyl hydrazinecarboxamides, compounds with multiple chlorine atoms or a trifluoromethyl group showed improved activity against certain mycobacterial strains. mdpi.com

Hydrogen Bonding: The amide linkage in this compound and the nitrogen atom in the pyridine rings are capable of forming hydrogen bonds. These interactions are often essential for binding to the active site of target enzymes. The pyridine nitrogen, for example, can act as a hydrogen bond acceptor, a key interaction seen in the binding of related compounds to their biological targets. nih.gov

SAR studies indicate that a delicate balance of lipophilic, electronic, and steric properties is required to optimize the antimicrobial potency of this class of compounds.

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of antimicrobial agents like this compound derivatives, a pharmacophore model helps to distill the key structural attributes responsible for their interaction with a biological target.

A typical pharmacophore model for nicotinamide or isonicotinamide-based antimicrobial agents would include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group are prominent hydrogen bond acceptors. These features are often crucial for anchoring the ligand within the active site of a target protein.

Hydrogen Bond Donors (HBD): While the parent this compound lacks a classical HBD, related derivatives with N-H groups in a hydrazone or other linker can feature this interaction.

Aromatic Rings/Hydrophobic Centers: The two pyridine rings serve as key aromatic and hydrophobic features. These rings can engage in π-π stacking or hydrophobic interactions with amino acid residues (e.g., phenylalanine, tyrosine) in the target's binding pocket. nih.govresearchgate.net

Positive Ionizable Feature: The pyridine nitrogen can be protonated under physiological conditions, allowing for potential ionic interactions.

These features are arranged in a specific spatial geometry, with defined distances and angles between them, which is complementary to the binding site of the molecular target. Ligand-based drug design utilizes these pharmacophore models as templates to screen large virtual libraries of compounds for molecules that match the required 3D arrangement of features. nih.gov This approach allows for the rapid identification of novel, structurally diverse compounds that are likely to possess the desired antimicrobial activity. Furthermore, these models guide the synthetic modification of existing lead compounds to better fit the pharmacophoric requirements, thereby enhancing their potency and selectivity.

Investigation of Molecular Mechanisms of Action at the Cellular Level (excluding direct human clinical outcomes)

The molecular mechanisms by which this compound and its derivatives exert their antimicrobial effects are multifaceted and can involve multiple cellular targets. While the precise mechanism for this specific compound is not fully elucidated, research on structurally related nicotinamide and isonicotinamide analogs provides strong indications of potential pathways.

A primary mechanism for many isonicotinic acid derivatives, including the drug isoniazid, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This typically occurs through the inhibition of the enoyl-acyl carrier protein reductase enzyme, known as InhA. mdpi.com

Beyond cell wall synthesis, nicotinamide-containing molecules are known to interfere with cellular energy metabolism and redox homeostasis. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular redox reactions. rjraap.com High concentrations of nicotinamide or its analogs can disrupt this balance. Studies have shown that niacinamide can induce microbial cell cycle arrest, preventing the complete separation of daughter cells during division. mdpi.com This effect was linked to direct interaction with microbial DNA, hindering its successful replication and altering its spatial structure. mdpi.com

Another potential target is the enzyme Nicotinamide N-methyltransferase (NNMT), which is involved in the metabolism of nicotinamide and related pyridine compounds. nih.gov While inhibition of this enzyme is being explored for various diseases, the interaction of antimicrobial pyridines with microbial metabolic enzymes that perform similar functions is a plausible mechanism of action.

Furthermore, nicotinamide derivatives can impact mitochondrial function. In eukaryotic cells, nicotinamide can preserve mitochondrial function and membrane potential, which is a key factor in cell survival and apoptosis. nih.gov In microbial cells, disruption of analogous processes in the cell membrane that are crucial for ATP production could be a potential mechanism of antimicrobial action. Some studies on nicotinamide derivatives have also identified potential molecular targets such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis. nih.gov

These findings suggest that the cellular mechanism of action for this compound derivatives is likely complex, potentially involving the disruption of the cell envelope, interference with DNA replication, and perturbation of central metabolic and energy-producing pathways.

Future Directions and Emerging Research Opportunities for N Methyl N Pyridin 4 Yl Isonicotinamide

Development of Novel Biologically Active Compounds

The pyridine (B92270) and isonicotinamide (B137802) scaffolds are well-established pharmacophores in medicinal chemistry, known to be integral components of numerous biologically active molecules. This foundational knowledge suggests that N-Methyl-N-(pyridin-4-yl)isonicotinamide could serve as a valuable starting point for the development of novel therapeutic agents. For instance, various derivatives of N-methyl-4-phenoxypicolinamide have been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, with some exhibiting potent antiproliferative effects. nih.gov Similarly, other novel picolinamide (B142947) derivatives have shown promise as potential antitumor agents. mdpi.com

Future research could focus on synthesizing a library of derivatives of this compound and screening them for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of the parent compound allows for modifications at various positions, potentially leading to the discovery of compounds with high efficacy and selectivity for specific biological targets.

Table 1: Examples of Biologically Active Picolinamide and Nicotinamide (B372718) Derivatives

| Compound Class | Biological Activity | Cell Lines/Targets | Reference |

| N-methyl-4-phenoxypicolinamide derivatives | Cytotoxic | A549, H460, HT29 | nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Antitumor | HepG2, HCT116 | mdpi.com |

| β-Phenylalanine derivatives containing sulphonamide | Antiproliferative | A549, H69, H69AR | mdpi.com |

Exploration of Catalytic Applications

The nitrogen atoms in the pyridine rings of this compound offer potential coordination sites for metal ions, suggesting its utility in the development of novel catalysts. Metal complexes involving pyridine-based ligands have been extensively studied for their catalytic activities in a variety of organic transformations. For example, metal complexes of substituted isonicotinohydrazide have demonstrated catalytic activity in C-N coupling reactions. sciensage.info

Future investigations could explore the synthesis and characterization of metal complexes of this compound with various transition metals. The catalytic efficacy of these new complexes could then be evaluated in a range of reactions, such as cross-coupling reactions, oxidation, and reduction reactions. The unique steric and electronic properties endowed by the this compound ligand could lead to catalysts with novel reactivity and selectivity.

Table 2: Catalytic Applications of Related Pyridine-Amide Metal Complexes

| Ligand | Metal | Catalytic Reaction | Reference |

| Substituted isonicotinohydrazide | Copper | C-N coupling of aryl halides | sciensage.info |

| 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide | Zinc(II), Copper(II) | Potential for increased catalytic activity | sciencepublishinggroup.com |

Advancements in Materials Science Applications

The bifunctional nature of this compound, with two pyridine rings capable of coordinating to metal centers, makes it an attractive building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Isonicotinamide itself is utilized in material synthesis. wikipedia.org The structural rigidity and defined coordination vectors of this ligand could be exploited to construct materials with interesting topologies and functional properties.

Future research in this area could focus on the self-assembly of this compound with various metal ions to create novel coordination polymers. The resulting materials could be investigated for applications in gas storage, separation, and sensing. The ability to functionalize the ligand could also allow for the fine-tuning of the properties of these materials for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be employed to accelerate the design and optimization of novel compounds based on this compound. Machine learning models can be trained on existing data of related compounds to predict the biological activity, toxicity, and physicochemical properties of new derivatives. nih.govnih.govresearchgate.net

Future work could involve the development of predictive machine learning models specifically for this compound derivatives. nih.gov By leveraging these models, researchers can virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. Furthermore, generative AI models could be used to design novel molecular structures with desired properties based on the this compound scaffold.

Table 3: Applications of AI/ML in Chemical Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict bioactivity, toxicity, and other properties of novel compounds. | Faster identification of promising drug candidates. |

| Virtual Screening | In-silico screening of large compound libraries to identify potential hits. | Cost-effective exploration of chemical space. |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Discovery of innovative compounds with enhanced efficacy. |

| Property Optimization | Optimizing the properties of lead compounds by suggesting structural modifications. | Improved drug-likeness and performance of therapeutic agents. |

Addressing Current Research Gaps and Challenges

Despite its potential, research on this compound is still in its infancy. A significant research gap is the lack of fundamental studies on its synthesis, characterization, and basic reactivity. Future research should prioritize the development of efficient and scalable synthetic routes to this compound and its derivatives.

A major challenge will be to conduct comprehensive biological evaluations to identify any promising therapeutic activities. This will require screening against a wide range of biological targets and disease models. Furthermore, detailed mechanistic studies will be necessary to understand the mode of action of any active compounds. Overcoming these challenges will be crucial to unlocking the full potential of this compound in various scientific fields.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(pyridin-4-yl)isonicotinamide?

The compound can be synthesized via amide coupling reactions using pyridine-4-carboxylic acid derivatives and methylamine precursors. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI coupling agents) and reacting with N-methylpyridin-4-amine under anhydrous conditions. Purification typically involves column chromatography and recrystallization, with structural confirmation via and spectroscopy. Similar methodologies are described for related pyridinecarboxamides in synthesis protocols .

Q. How should researchers characterize the structural and physical properties of this compound?

Essential techniques include:

- X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen/halogen bonding). SHELXL is widely used for refinement, particularly for small-molecule structures .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions, as seen in studies of isonicotinamide derivatives .

- Spectroscopy : NMR for functional group analysis and HPLC for purity assessment (>98% recommended for research-grade material) .

Q. What are the optimal storage conditions for this compound?

The compound should be stored in a sealed container under dry conditions at room temperature to prevent hydrolysis or degradation. Exposure to moisture or light should be minimized, as indicated by its GHS safety data (H315, H319, H335 hazards) .

Advanced Research Questions

Q. How does this compound participate in halogen-bonding and hydrogen-bonding interactions in crystalline materials?

Electrostatic potential (ESP) analysis reveals that the pyridinyl nitrogen and amide oxygen act as electron-rich sites, while the methyl group and aromatic hydrogens serve as electron-deficient regions. This dual functionality enables the compound to act as both a halogen-bond acceptor (via pyridine N) and a hydrogen-bond donor (via amide NH). Such interactions are critical in cocrystal engineering, as demonstrated in studies of N-(4-iodophenyl)isonicotinamide derivatives .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Common issues include:

- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density.

- Twinning : Employ twin refinement in SHELXL, particularly for high-symmetry space groups.

- Thermal motion : Apply anisotropic displacement parameters for non-H atoms. These strategies are validated in small-molecule crystallography workflows using SHELX suites .

Q. Can this compound serve as a ligand in luminescent metal-organic frameworks (MOFs)?

Pyridinecarboxamide derivatives are effective linkers in MOFs due to their rigid geometry and coordination versatility. The amide group can enhance luminescence via antenna effects or guest-molecule interactions, as observed in studies of luminescent MOFs incorporating similar ligands .

Q. How do computational models predict the electrostatic potential and reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-31G* level can map ESP surfaces, identifying regions prone to nucleophilic/electrophilic attacks. For example, the pyridinyl nitrogen exhibits a negative ESP (~-27 kcal/mol), making it a strong halogen-bond acceptor . Machine learning models (e.g., ANN, SVM) have also been applied to predict crystallization outcomes for related amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.